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Guluronate oligosaccharides Average DP3

Cat. No.: B1165446
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Description

Significance of Guluronate Oligosaccharides in Advanced Glycoscience

The significance of guluronate oligosaccharides in glycoscience lies in their potent and specific interactions with biological systems. Unlike the larger alginate polymers, these smaller oligosaccharide fragments exhibit enhanced solubility and bioavailability, allowing them to modulate cellular processes more effectively.

One of the most notable areas of research is their immunomodulatory activity . Studies have demonstrated that guluronate oligosaccharides can significantly influence the function of immune cells, particularly macrophages. nih.gov Research has shown that these oligosaccharides can enhance phagocytosis, the process by which macrophages engulf and digest cellular debris and pathogens. nih.gov Furthermore, they have been observed to stimulate the production of key signaling molecules such as nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α), which play crucial roles in the immune response. semanticscholar.orgmdpi.com This suggests their potential as agents to boost innate immunity. nih.gov

Another critical area of their significance is their prebiotic potential . Prebiotics are substances that selectively stimulate the growth and activity of beneficial microorganisms in the gut. Guluronate oligosaccharides with an average DP3 have been shown to promote the growth of beneficial gut bacteria, contributing to a healthier gut microbiome. nih.gov A balanced gut microbiota is essential for various aspects of human health, from digestion and nutrient absorption to immune function.

The structure-activity relationship of these oligosaccharides is a key focus in glycoscience. The specific arrangement of the guluronic acid units and the degree of polymerization are critical determinants of their biological function. researchgate.netnih.gov

Overview of Research Trajectories for Guluronate Oligosaccharides with Specific Degrees of Polymerization, with a Focus on Average DP3

Current research on guluronate oligosaccharides with an average DP3 is multifaceted, exploring their production, biological activities, and potential applications.

Production and Characterization: A primary research trajectory involves optimizing the production of guluronate oligosaccharides with a defined DP. Enzymatic hydrolysis using specific alginate lyases is a preferred method as it allows for controlled depolymerization and the generation of oligosaccharides with specific structures. nih.gov Acid hydrolysis is another method employed to generate these compounds. nih.gov Advanced analytical techniques are then used to characterize the structure and purity of the resulting oligosaccharides.

Immunomodulatory Research: A significant portion of research is dedicated to elucidating the mechanisms behind the immunomodulatory effects of guluronate oligosaccharide DP3. Studies on macrophage cell lines, such as RAW 264.7, have been instrumental in this area. Research has shown that guluronate oligosaccharide trimers, as part of a mixture of GOS, can enhance the antibacterial activities of macrophages. nih.gov

Immunomodulatory Effects of Guluronate Oligosaccharides on Macrophages

Biological EffectObservationCell LineReference
Enhanced PhagocytosisMarkedly increased phagocytosis of IgG-opsonized Escherichia coli and Staphylococcus aureus.Macrophages nih.gov
Stimulation of Signaling MoleculesInduced the production of nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α).RAW 264.7 Macrophages semanticscholar.orgmdpi.com
Activation of Signaling PathwaysActivated the NF-κB pathway.Macrophages nih.gov

Prebiotic and Gut Microbiota Research: The influence of guluronate oligosaccharide DP3 on the gut microbiome is another active area of investigation. Research is focused on identifying the specific bacterial species that are stimulated by these oligosaccharides and understanding the subsequent impact on host health.

Agricultural Applications: Beyond human health, research is also exploring the potential of guluronate oligosaccharides in agriculture. Studies have investigated their role as elicitors, molecules that can induce defense responses in plants. For instance, a study by Zhang et al. (2018) demonstrated the glyceollin-inducing activities of different alginate oligosaccharide fractions in soybeans. nih.gov

Glyceollin-Inducing Activity of Alginate Oligosaccharide Fractions in Soybeans

Oligosaccharide FractionStructureDegree of Polymerization (DP)Glyceollin-Inducing Activity (mg/g dry weight)Reference
F1△G21.2339 nih.gov
F3△MG30.3472 nih.gov
F5△GMG40.6494 nih.gov
F7△MGGG51.0611 nih.gov

Note: △ represents a 4,5-unsaturated hexuronic acid residue at the non-reducing terminus. G represents guluronic acid and M represents mannuronic acid.

The data from Zhang et al. (2018) highlights the complex relationship between the structure of alginate oligosaccharides and their biological activity, where a disaccharide showed the highest activity in this particular study. nih.gov

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Oligosaccharides prepared by α(1-4) linked L-guluronate block hydrolysis. Sodium salt.

Origin of Product

United States

Advanced Methodologies for Guluronate Oligosaccharide Production and Derivatization

Enzymatic Depolymerization Techniques for Guluronate Oligosaccharides

Enzymatic depolymerization is the principal method for producing guluronate oligosaccharides due to its high specificity and mild reaction conditions. This approach utilizes alginate lyases, enzymes that cleave the (1→4) glycosidic bonds within the alginate polymer via a β-elimination mechanism. This reaction introduces a double bond between C4 and C5 at the non-reducing end of the newly formed oligosaccharide.

Identification and Characterization of Alginate Lyases Specific for Guluronate Blocks

The key to producing guluronate oligosaccharides is the use of alginate lyases that specifically recognize and cleave the poly-α-L-guluronate (polyG) blocks of the alginate chain. These enzymes, classified under EC 4.2.2.11, are sourced from various organisms, primarily marine bacteria such as Vibrio, Alteromonas, and Pseudoalteromonas. nih.govresearchgate.net Characterization involves identifying the enzyme's mode of action, substrate specificity, and the profile of its degradation products.

Alginate lyases are broadly categorized based on their mode of action as either endolytic or exolytic. capes.gov.br

Endolytic lyases cleave glycosidic bonds randomly within the polysaccharide chain. capes.gov.br This action rapidly decreases the polymer's viscosity and produces a mixture of oligosaccharides of various lengths. Many endo-lyases that are specific for guluronate blocks (polyG-specific) have been identified as efficient tools for producing guluronate oligosaccharides with degrees of polymerization ranging from dimers (DP2) to octamers (DP8). nih.gov

Exolytic lyases act on the ends of the polysaccharide chain, sequentially releasing monomers or, in some cases, dimers. capes.gov.brnih.gov This mode of action is crucial for the complete degradation of alginate into monosaccharides. nih.gov

The product specificity, particularly the preferential generation of guluronate trisaccharides (DP3), is a highly sought-after characteristic. Several endolytic alginate lyases have been identified that yield trisaccharides as their primary degradation product. For example, the enzyme AlyM2, from Pseudoalteromonas arctica M9, is a bifunctional endo-lyase that predominantly produces trisaccharides from both polyM and polyG blocks, with trisaccharides accounting for nearly 80% of the final products. researchgate.net Similarly, AlyC7 from Vibrio sp. C42 has been characterized as a trisaccharide-producing lyase. nih.gov Research has also identified strictly G-specific endolytic lyases, such as Aly7Sa, which generates unsaturated guluronate oligosaccharides, with the trisaccharide (ΔGGG) being a major product. nih.gov Some enzymes exhibit mixed exo/endo-type activity; Alg2951 from Alteromonas portus, for instance, shows a preference for polyG and hydrolyzes alginate to produce both monosaccharides and trisaccharides. nih.gov

Enzyme NameSource OrganismPolysaccharide Lyase (PL) FamilyAction ModeSubstrate PreferenceMajor Products (DP)Reference
Aly7Sa Marine BacteriumPL7EndolyticStrictly PolyGTrisaccharide to Octasaccharide (Mainly ΔGG, ΔGGG, ΔGGGG) nih.gov
AlyM2 Pseudoalteromonas arctica M9PL6EndolyticBifunctional (PolyM & PolyG)Trisaccharides (DP3) researchgate.net
AlyC7 Vibrio sp. C42Not SpecifiedEndolyticBifunctionalTrisaccharides (DP3) nih.gov
Alg2951 Alteromonas portus HB161718TPL7Exo/Endo-typePolyGMonosaccharides and Trisaccharides nih.gov
BePL6 Bacteroides eggerthiiPL6ExolyticStrictly PolyGMonosaccharides (Δ) nih.gov

To improve the efficiency and specificity of natural alginate lyases, researchers employ molecular engineering and directed evolution techniques. These strategies aim to modify the enzyme's structure to enhance its affinity for guluronate blocks and increase the yield of desired oligosaccharides like DP3.

Site-directed mutagenesis is a common technique used to probe the function of specific amino acid residues within the enzyme's catalytic site. For instance, studies on PL7 family alginate lyases have identified key residues (e.g., His, Tyr, Arg, Gln) that are essential for the catalytic β-elimination reaction. nih.gov By mutating these residues, researchers can alter enzyme activity and, in some cases, substrate specificity. One study successfully constructed a mutant enzyme with a specific cleavage preference for G-G linkages by mutating the gene encoding the AlyA lyase from Klebsiella pneumoniae, which originally cleaved both G-G and G-M linkages. nih.gov Similarly, analysis of the PL7 alginate lyase VaAly2 identified a specific amino acid, Glu³⁹², as being critical for its high activity, demonstrating that targeted mutations can significantly modulate enzyme performance. nih.gov

Directed evolution mimics natural selection in a laboratory setting to generate enzymes with desired properties. This process involves creating a large library of enzyme variants through random mutagenesis, followed by a high-throughput screening or selection process to identify mutants with improved function, such as higher specificity for guluronate or increased production of a specific DP. nih.gov While specific examples focusing on guluronate trisaccharide yield are emerging, the principles have been successfully applied to engineer other enzymes for novel metabolic pathways, indicating strong potential for developing bespoke guluronate lyases. nih.gov

Maximizing the yield of a specific guluronate oligosaccharide, such as a trisaccharide, requires careful optimization of the enzymatic reaction conditions. Key parameters that influence both the rate of reaction and the product profile include temperature, pH, enzyme-to-substrate (E/S) ratio, and reaction time.

Studies have shown that each alginate lyase has an optimal pH and temperature range for activity. For example, the trisaccharide-producing lyase AlyM2 exhibits maximum activity at 30 °C and pH 8.0. researchgate.net The strictly G-specific lyase Aly7Sa functions optimally at 30 °C and pH 6.5. nih.gov

The optimization process often involves a systematic approach, such as response surface methodology (RSM), to map the effects of multiple variables simultaneously. uva.es For the production of oligosaccharides directly from brown algae biomass, parameters like the E/S ratio and hydrolysis time are critical. Research on the degradation of Laminaria japonica demonstrated that hydrolysis efficiency is directly affected by the E/S ratio and that product concentration stabilizes after a certain reaction time (e.g., 3 hours). researchgate.net By carefully controlling these conditions, the enzymatic process can be steered towards the accumulation of a target product, like a trisaccharide, while minimizing the formation of other, less desirable DPs or complete hydrolysis to monomers. For example, by using the enzyme Aly7Sa and purifying the products via gel-permeation chromatography, researchers were able to obtain 6.8 mg of the guluronate trisaccharide (ΔGGG) from 100 mg of alginate substrate. nih.gov

Microbial Production and Biosynthesis Pathways of Guluronate Oligosaccharides

Guluronate oligosaccharides are not typically produced via direct microbial biosynthesis. Instead, the focus of microbial production is on the efficient and scalable generation of the recombinant alginate lyase enzymes that are subsequently used for alginate degradation. Prokaryotic and eukaryotic expression systems are employed to produce these enzymes in large quantities.

Escherichia coli is a widely used host for producing recombinant alginate lyases due to its rapid growth and well-understood genetics. mdpi.com However, challenges can include protein misfolding and the formation of inclusion bodies. To overcome this, specialized E. coli strains and expression conditions are used. nih.gov

The yeast Pichia pastoris is another popular expression system, particularly for enzymes intended for industrial applications. nih.gov It is a eukaryotic host capable of performing post-translational modifications and secreting the recombinant enzyme into the culture medium, which greatly simplifies the downstream purification process. nih.govresearchgate.net A method for the efficient expression and secretion of Pseudomonas aeruginosa alginate lyase in P. pastoris has been successfully developed, yielding a highly active enzyme. nih.gov

The production of these enzymes is also studied in their native producers. For instance, the production of a guluronate-specific lyase by Klebsiella pneumoniae has been analyzed in fermentors, showing that enzyme yield can be influenced by the type of alginate substrate used for fermentation. nih.gov Similarly, Pseudomonas alginovora has been identified as a producer of an extracellular endo-guluronate lyase. bohrium.com Optimization of the fermentation medium, for example using inexpensive feedstocks like seaweed waste, is a key strategy for the cost-effective production of these valuable biocatalysts. tandfonline.com

Chemical and Physical Degradation Approaches for Guluronate Oligosaccharides

While enzymatic methods offer high specificity, chemical and physical approaches provide alternative routes for the depolymerization of alginate into guluronate oligosaccharides. These methods are generally less specific than enzymatic hydrolysis but can be controlled to produce low molecular weight oligosaccharides.

Acid Hydrolysis: This method involves treating alginate or purified polyguluronic acid with an acid (e.g., hydrochloric acid) at elevated temperatures. nih.gov The glycosidic bonds in the polysaccharide are susceptible to acid-catalyzed cleavage. The degree of polymerization (DP) of the resulting oligosaccharides is controlled by modulating the reaction conditions, such as acid concentration, temperature, and time. mdpi.com For example, studies on other polysaccharides like hyaluronic acid have shown that varying the concentration of hydrochloric acid can selectively cleave different types of glycosidic bonds, leading to the production of oligosaccharides with specific DP ranges and end-group structures. mdpi.com However, a major drawback of acid hydrolysis is the potential for non-specific degradation and the formation of unwanted byproducts. nih.gov

Oxidative Degradation: This approach uses oxidizing agents, such as hydrogen peroxide (H₂O₂), to break the glycosidic bonds of the alginate chain. nih.gov The reaction is often catalyzed by metal ions and results in the formation of free radicals that attack the polysaccharide backbone. nih.gov This method can effectively reduce the molecular weight of alginate to produce oligosaccharides. Research has shown that guluronate oligosaccharides produced by oxidative degradation (GOS-OD) can possess distinct biological activities compared to those produced by enzymatic or acid hydrolysis. nih.gov The degradation rate and final product size can be influenced by the concentration of the oxidizing agent, temperature, and pH. nih.gov

Physical Degradation: Physical methods such as ultrasonication can also be employed to depolymerize alginate. Ultrasonic irradiation creates cavitation bubbles in the solution; their collapse generates intense localized shear forces, which can break the long polysaccharide chains into smaller fragments. researchgate.net This method offers an eco-friendly alternative to chemical degradation. Other physical methods include thermal treatments, which can shorten the polymer chain by breaking glycosidic bonds at high temperatures. nih.gov These methods can be used to produce low molecular weight alginate, and the extent of depolymerization can be controlled to some degree.

Controlled Acid Hydrolysis and Alkaline Hydrolysis Methods

Acid hydrolysis is a common chemical method for depolymerizing alginates to produce oligosaccharides. mdpi.com This technique typically employs acids such as hydrochloric acid (HCl) or oxalic acid to break down the polysaccharide. vulcanchem.comresearchgate.net By controlling the reaction conditions, it is possible to generate oligo-guluronic acids with varying degrees of polymerization, ranging from 1 to 9. vulcanchem.com The process can be used to fractionate alginic acid into different components; for example, hydrolysis with oxalic acid can separate alginic acid into a soluble fraction of oligouronides (B1264438) and an insoluble fraction rich in polyguluronate that degrades more slowly. researchgate.net

However, compared to other methods, acid hydrolysis can be slower and may result in lower yields. In a comparative study, the hydrolysis yield from acid depolymerization of sodium alginate was 28.1%, significantly lower than the 87% yield achieved through oxidative degradation with hydrogen peroxide. mdpi.comupwr.edu.pl

Table 2: Comparison of Depolymerization Methods for Sodium Alginate

MethodYieldKey Characteristics
Acid Hydrolysis (HCl) 28.1% mdpi.comupwr.edu.plRequires longer reaction times and careful control of parameters. mdpi.com
Oxidative Degradation (H₂O₂) 87% mdpi.comupwr.edu.plFaster and more efficient process for producing low Mw oligosaccharides. mdpi.com

Advanced Physical Techniques for Oligosaccharide Generation (e.g., Gamma Irradiation, Ultrasound, Hydrothermal Treatment, Solution Plasma)

In addition to chemical methods, several advanced physical techniques have been developed for the production of oligosaccharides. These methods are often considered more environmentally friendly. researchgate.net

Hydrothermal treatment , also known as autohydrolysis or liquid hot water pretreatment, is an effective and eco-friendly technology for deconstructing biomass to obtain oligosaccharides. researchgate.netmdpi.com This process uses pressurized hot water at high temperatures (160-230°C), which causes the autoionization of water, generating hydronium ions that catalyze the degradation of polysaccharides. researchgate.net It has been successfully applied to produce oligosaccharides from various sources, including pectin (B1162225) from fruit by-products and xylan (B1165943) from tobacco stems. mdpi.comnih.gov

Photolytic depolymerization is another novel method. Using ultraviolet (UV) light in the presence of a titanium dioxide catalyst, sodium alginate can be depolymerized to approximately 40% of its original average molecular weight within three hours. nih.gov This technique offers a new pathway for preparing alginate oligosaccharides. nih.gov

Microwave irradiation can be used to assist in the degradation process. By incorporating microwave heating into an oxidative degradation protocol, the reaction can proceed at lower temperatures (60–80°C), which helps prevent the over-oxidation of the product and allows for better control over the degree of polymerization. google.com

Chemical Derivatization and Functionalization of Guluronate Oligosaccharides

Once produced, guluronate oligosaccharides can be chemically modified to enhance their properties or to create novel bioactive compounds. This derivatization can alter the molecule's structure, solubility, and functionality.

The chemical structure of guluronate and other glycosaminoglycans can be modified in several ways. nih.gov A key strategy involves altering the functional groups on the sugar residues. For example, the oxidation of guluronate units with sodium periodate (B1199274) cleaves the C2-C3 bond, creating aldehyde groups. researchgate.net These aldehyde groups serve as reactive sites for further covalent modifications, such as crosslinking with other molecules. researchgate.net

Other modifications include the targeted removal or addition of sulfate (B86663) groups. nih.gov Free hydroxyl groups on the oligosaccharide, either naturally present or exposed through desulfation, can be sulfated. nih.gov Conversely, specific sulfate groups can be removed. These changes to the sulfation pattern can significantly alter the biological and binding properties of the oligosaccharide. nih.gov Another strategy is glycol splitting of non-sulfated uronic acid residues, which can also lead to novel functionalities. nih.gov Derivatization with tags like phenylhydrazine (B124118) can also be used to increase sensitivity for analytical techniques such as mass spectrometry, which aids in structural elucidation. researchgate.net

A significant area of functionalization is the synthesis of glycoconjugates and hybrid structures, where guluronate oligosaccharides are covalently linked to other polymers or molecules. nih.gov This approach combines the properties of the oligosaccharide with those of the partner molecule to create advanced materials.

A notable example is the creation of a silk-poly(guluronate) hybrid biopolymer. nih.gov In this structure, poly(guluronate) chains isolated from alginate are attached as side chains to a silk fibroin backbone. nih.gov This hybrid material combines the properties of both components, leading to hydrogels with dynamic mechanical properties and reversible shrinking and swelling behavior. nih.gov

The chemical synthesis of oligosaccharides with specific linkages is also a powerful tool. nih.gov For instance, L-guluronic acid linked alginate oligosaccharides can be prepared with excellent alpha selectivity using specific starting and elongation units derived from L-ascorbic acid. nih.gov This synthetic control is crucial for building complex structures and for studying the linkage requirements in biological systems, such as the tetrasaccharide linker region in proteoglycans. rsc.org

Sophisticated Structural Elucidation and Analytical Techniques for Guluronate Oligosaccharides Average Dp3 Focus

High-Resolution Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) for Guluronate Oligosaccharide Purity and Composition Analysis (e.g., ΔDP3)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and composition of guluronate oligosaccharides. nih.gov Various HPLC modes are employed, including anion-exchange and reversed-phase ion-pair chromatography, to effectively separate these charged molecules. nih.govbohrium.com For instance, isocratic anion-exchange liquid chromatography has been successfully used to investigate the chromatographic behavior of various saturated and unsaturated oligouronates, which are obtained from the degradation of alginate's homopolymeric blocks. nih.gov The separation in these systems is often dependent on the ionic strength of the eluent. bohrium.com

In a typical analysis, an enzymatic or acid hydrolysate of polyguluronic acid is injected into the HPLC system. The components are separated based on their affinity for the stationary phase, which allows for the resolution of oligosaccharides with different degrees of polymerization (DP). The purity of a guluronate trisaccharide (DP3) sample can be determined by the presence of a single, sharp peak at the expected retention time, with the absence of peaks corresponding to other DP species (e.g., DP2, DP4) or contaminants. Furthermore, by coupling HPLC with UV detection at 232 nm, unsaturated oligosaccharides containing a double bond at the non-reducing end (a result of enzymatic cleavage by lyases) can be specifically monitored and quantified. researchgate.net On-line HPLC-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the identification capabilities of MS, providing crucial information on the disaccharide composition and sequence of the eluted oligosaccharide fractions. nih.gov

Table 1: Example HPLC System for Oligouronate Analysis

ParameterConditionSource
Column Anion-exchange (e.g., Superdex™ 30) or C18 reversed-phase nih.govbohrium.comresearchgate.net
Mobile Phase Salt solution (e.g., 0.1 mol/L NaCl) or divalent-cation salts with an ion-pairing agent bohrium.comresearchgate.net
Detection UV at 230-232 nm (for unsaturated oligosaccharides) or Refractive Index (RI) researchgate.net
Flow Rate 0.2 - 1.0 mL/min researchgate.net
Analysis Goal Separation of oligomers by size (DP) to assess purity and composition nih.govnih.gov

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Quantitative and Sequential Analysis

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and powerful technique for the detailed analysis of carbohydrates without the need for derivatization. nih.govcreative-biolabs.comthermofisher.com It is exceptionally well-suited for the quantitative and sequential analysis of guluronate oligosaccharides. uga.edunih.gov The method utilizes strong anion-exchange columns that can separate oligosaccharides based on size, charge, and linkage isomers under high pH conditions. thermofisher.comyoutube.com

The PAD system allows for the direct and highly sensitive detection of underivatized carbohydrates by measuring the electrical current generated from their oxidation on a gold electrode surface. thermofisher.comnih.gov This makes HPAEC-PAD ideal for quantifying the amount of guluronate DP3 in a sample, with excellent linearity over a wide concentration range and very low detection limits, often in the picomole range. nih.govresearchgate.net The high resolving power of HPAEC can separate different oligosaccharide sequences, and when coupled with mass spectrometry, it provides a robust method for both quantitative and structural analysis in a single run. nih.gov The entire analysis, including column equilibration, can often be completed within 30-40 minutes. nih.govnih.gov

Table 2: Performance Characteristics of HPAEC-PAD for Oligosaccharide Analysis

ParameterTypical Value/RangeSource
Detection Limit 0.2-0.3 pmol (20-30 nM) for standard oligosaccharides nih.govresearchgate.net
Linearity (R²) ≥ 0.999 researchgate.net
Analysis Time ~30-40 minutes per sample nih.govnih.gov
Detection Method Direct electrochemical detection of underivatized carbohydrates creative-biolabs.comthermofisher.com
Separation Principle Anion-exchange chromatography at high pH youtube.com

Size Exclusion Chromatography (SEC) for Degree of Polymerization Profiling

Size Exclusion Chromatography (SEC) is a liquid chromatography technique that separates molecules based on their hydrodynamic volume, or size in solution. researchgate.netnih.gov It is a primary method for determining the degree of polymerization (DP) profile of a guluronate oligosaccharide mixture. researchgate.net In SEC, a column is packed with porous particles. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules, like oligosaccharides, can enter the pores to varying extents based on their size, leading to a longer retention time. nih.gov

SEC is frequently used as an initial fractionation step to separate a complex mixture of guluronate oligosaccharides into pools of similar size. researchgate.net For example, a sample with an average DP of 3 would be shown in an SEC chromatogram as a distribution of peaks, with the major peak corresponding to the trisaccharide, potentially flanked by smaller peaks for dimers (DP2), tetramers (DP4), and other species. This provides a clear profile of the molecular weight distribution within the sample. While SEC is excellent for determining the average DP and polydispersity, it does not typically provide detailed structural information about monosaccharide identity or linkages on its own. researchgate.net

Advanced Spectroscopic Methods

While chromatography is essential for separation and quantification, advanced spectroscopic methods are required for the definitive structural elucidation of the isolated oligosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Guluronate Oligosaccharide Structural Assignment (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the complete and unambiguous structural determination of carbohydrates like guluronate oligosaccharides. slu.seresearchgate.net It provides detailed atomic-level information about the monosaccharide units, their anomeric configuration (α or β), and the positions of the glycosidic linkages. nih.govnih.gov

One-dimensional (1D) ¹H NMR is used to identify key signals, particularly the anomeric protons (H-1), which resonate in a distinct region of the spectrum and are indicative of the number of sugar residues and their configuration. nih.govresearchgate.net For a guluronate trisaccharide, specific chemical shifts for the anomeric and other protons can confirm the identity of the guluronic acid residues. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning all the proton (¹H) and carbon (¹³C) signals in the molecule. slu.se The COSY spectrum reveals proton-proton coupling within each sugar ring, while the HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the complete assignment of the spin systems for each residue. Through-space correlations from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can then be used to determine the sequence and linkage between the guluronate units. slu.se

Table 3: Reported ¹H and ¹³C NMR Chemical Shifts (ppm) for Saturated Guluronate Trimer (G3)

Residue PositionH-1C-1C-2C-3C-4C-5C-6
Non-reducing end 5.09100.268.870.879.572.3175.7
Internal 5.08100.168.870.879.772.3175.7
Reducing end (α) 5.2592.568.870.079.569.1174.5
Reducing end (β) 4.7093.371.371.980.875.3176.4
Source: Data adapted from reported values for oligoguluronates. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Sequence Analysis (e.g., ESI-MS of DP3)

Mass Spectrometry (MS) is a vital technique for oligosaccharide analysis due to its high sensitivity, accuracy, and ability to provide molecular weight and structural information. researchgate.netnih.gov Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar and thermally fragile biomolecules like oligosaccharides. vulcanchem.comresearchgate.net

For a guluronate oligosaccharide with a DP3, ESI-MS can precisely determine its molecular weight, confirming its composition. vulcanchem.com The analysis is often performed in the negative ion mode, where the carboxyl groups of the guluronic acid residues are deprotonated. The resulting mass spectrum will show ions corresponding to the molecular weight of the trisaccharide, often with different charge states. nih.gov

Tandem mass spectrometry (MS/MS) is used for sequence analysis. nih.gov In an MS/MS experiment, a specific ion (e.g., the molecular ion of the DP3) is selected and fragmented through collision-induced dissociation (CID). nih.gov The fragmentation pattern provides a wealth of structural information. The resulting product-ion spectra are typically dominated by B, C, Y, and Z-type ions, which arise from cleavage of the glycosidic bonds. nih.gov The specific masses of these fragment ions allow for the determination of the monosaccharide sequence, confirming that the oligosaccharide is a homotrimer of guluronic acid. nih.govnih.gov

Table 4: ESI-MS Data for Guluronate Trisaccharide (DP3)

ParameterDescriptionValue/ObservationSource
Compound Guluronate Trisaccharide (unsaturated)C₁₈H₂₂O₁₉ nih.gov
Calculated MW 542.08 g/mol nih.gov
Ionization Mode Negative Ion ESI-MS[M-H]⁻, [M-2H]²⁻, etc. nih.govnih.gov
Observed m/z e.g., 541.07 (for [M-H]⁻)Corresponds to the deprotonated molecule nih.gov
MS/MS Fragments B, C, Y, and Z ionsReveals sequence by showing losses of single guluronate residues nih.gov

Tandem Mass Spectrometry (MS/MS) for Linkage and Isomer Characterization of Guluronate Oligosaccharides

Tandem mass spectrometry (MS/MS) is an indispensable technique for the detailed structural characterization of oligosaccharides, including guluronate oligosaccharides with an average degree of polymerization of three (DP3). nih.gov The method provides critical information on monomer sequence, composition, branching, and the specific positions of glycosidic linkages. nih.gov The process typically begins with a soft ionization method, such as Electrospray Ionization (ESI), which generates gas-phase ions of the intact oligosaccharide with minimal fragmentation. nih.govyoutube.com For acidic molecules like guluronate oligosaccharides, analysis is commonly performed in the negative ion mode. nih.gov

In an MS/MS experiment, a specific precursor ion, such as the deprotonated molecular ion [M-nH]ⁿ⁻ of a guluronate trisaccharide, is selected in the first stage of mass analysis. This selected ion is then subjected to activation, most commonly through collision-induced dissociation (CID), where it collides with an inert gas. youtube.com This process induces fragmentation at the weakest bonds, which in oligosaccharides are typically the glycosidic linkages. nih.gov The resulting product ions are then analyzed in a second stage of mass spectrometry, producing a fragmentation spectrum.

The fragments generated provide a wealth of structural data. They are categorized into two main types:

Glycosidic Cleavages: These fragments result from the breaking of the bond between monosaccharide units. According to the established nomenclature, if the charge is retained on the non-reducing end, the ions are labeled as B or C ions. If the charge remains on the reducing end, they are termed Y or Z ions. scienceopen.com The mass differences between sequential ions of the same series reveal the mass of the individual monosaccharide units, thereby establishing the sequence of the oligomer.

Cross-Ring Cleavages: These fragments arise from the cleavage of two bonds within a monosaccharide ring and are designated as A or X ions. scienceopen.com Cross-ring fragments are particularly valuable as they provide definitive information about the linkage positions between the sugar units, a detail that cannot be determined from glycosidic cleavages alone. nih.gov For instance, the presence of specific cross-ring fragments can differentiate a 1→4 linkage from a 1→6 linkage. The presence of an unsaturated uronic acid at the non-reducing end, often a result of enzymatic digestion by lyases, can facilitate a retro-Diels-Alder fragmentation, leading to more cross-ring cleavages. scienceopen.com

Table 1: Illustrative MS/MS Fragmentation Ions for a Guluronate Trisaccharide (DP3)
Ion TypeDescriptionSignificance for Structural Elucidation
Y₂Cleavage of the glycosidic bond between the first and second guluronate unit, with charge retained on the reducing end (disaccharide fragment).Confirms the mass of the terminal non-reducing monosaccharide.
B₂Cleavage of the glycosidic bond between the second and third guluronate unit, with charge retained on the non-reducing end (disaccharide fragment).Confirms the mass of the terminal reducing monosaccharide.
Y₁Cleavage of the glycosidic bond between the second and third guluronate unit, with charge retained on the reducing end (monosaccharide fragment).Identifies the reducing end monosaccharide.
B₁Cleavage of the glycosidic bond between the first and second guluronate unit, with charge retained on the non-reducing end (monosaccharide fragment).Identifies the non-reducing end monosaccharide.
⁰,²X₂Cross-ring cleavage of the internal guluronate unit.Provides evidence for a 1→4 linkage.

Characterizing isomers, which have the same mass but different structures, remains a significant challenge in carbohydrate analysis. nih.gov Standard MS/MS may not distinguish between guluronate oligosaccharides with different linkage positions (e.g., α-L-guluronate-(1→4)-α-L-guluronate vs. α-L-guluronate-(1→3)-α-L-guluronate). To overcome this, MS/MS is often coupled with separation techniques like liquid chromatography (LC). nih.gov Furthermore, advanced fragmentation techniques are employed to generate more structurally informative ions. nih.gov Methods like Charge Transfer Dissociation (CTD) and Ultraviolet Photodissociation (UVPD) can produce extensive cross-ring fragmentation compared to CID, which aids in the unambiguous identification of linkage isomers. nsf.govnih.gov

Table 2: Comparison of Fragmentation Techniques in Mass Spectrometry for Oligosaccharide Analysis
TechniquePrinciplePrimary Fragment TypeApplication in Guluronate Analysis
Collision-Induced Dissociation (CID)Activation via collision with inert gas. youtube.comGlycosidic bond cleavages (B, Y ions). nih.govPrimary sequencing of monosaccharide units.
Higher-Energy Collisional Dissociation (HCD)Similar to CID but occurs in a different region of the mass spectrometer, often yielding more cross-ring fragments.Mix of glycosidic and cross-ring cleavages. scienceopen.comProvides both sequence and some linkage information.
Charge Transfer Dissociation (CTD)Ion-ion reaction involving charge transfer with a reagent gas like helium cations. nsf.govAbundant cross-ring cleavages (X ions). nsf.govnih.govExcellent for detailed linkage isomer differentiation. nih.gov
Ultraviolet Photodissociation (UVPD)Ion activation via absorption of UV photons. nih.govExtensive cross-ring cleavages. nih.govEffective for complex structures and identifying modification sites.

Molecular Mechanisms and Cellular Interactions of Guluronate Oligosaccharides Dp3 Specificity

Immunomodulatory Mechanisms in Cellular Models

Guluronate oligosaccharides (GOS) exert notable immunomodulatory effects, primarily through the activation of macrophages, which are key cells of the innate immune system. The specific structure of the oligosaccharide, including its degree of polymerization and terminal structures, plays a crucial role in its biological activity.

Guluronate oligosaccharides derived from enzymatic depolymerization are recognized as potent activators of macrophages. mdpi.com Studies have demonstrated that GOS can trigger critical intracellular signaling cascades that govern immune and inflammatory responses. nih.gov Specifically, GOS has been shown to activate the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophage cell lines like RAW264.7. acs.orgnih.govsemanticscholar.org

The activation of these pathways is fundamental to the immunomodulatory effects of GOS. The NF-κB pathway is a central regulator of genes involved in inflammation and immunity, while the MAPK pathways (including c-Jun N-terminal kinase or JNK) are involved in cellular responses to a variety of external stimuli. nih.gov Further research has elucidated that GOS stimulates macrophage activation via Toll-like receptor 4 (TLR4), which in turn initiates downstream signaling involving Akt phosphorylation, subsequently leading to the activation of both the NF-κB and mechanistic target of rapamycin (B549165) (mTOR) pathways. nih.gov This intricate signaling network activation underscores the role of GOS as a significant modulator of innate immune cell function. nih.gov

It is important to note that the method of GOS preparation influences its activity; guluronate oligosaccharides prepared via oxidative degradation have been observed to inhibit the activation of NF-κB and MAPK pathways when stimulated by lipopolysaccharide (LPS), suggesting a potential anti-inflammatory role under certain conditions. nih.gov

The activation of NF-κB and MAPK signaling by enzymatically prepared GOS leads to the production and release of various pro-inflammatory cytokines and mediators. nih.gov Research has consistently shown that GOS treatment induces the expression of inducible nitric oxide synthase (iNOS), resulting in an increased production of nitric oxide (NO), a key signaling and cytotoxic molecule in the immune response. acs.orgnih.govnih.gov

Furthermore, GOS stimulates the production of reactive oxygen species (ROS) and the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) by macrophages. nih.govacs.orgnih.gov These mediators are crucial for host defense and the inflammatory process. nih.gov In contrast, guluronate oligosaccharides obtained through oxidative degradation (GOS-OD) have demonstrated an opposing, anti-inflammatory effect. In LPS-activated macrophages, GOS-OD significantly suppressed the overproduction of inflammatory mediators including NO, Prostaglandin E2 (PGE2), and ROS. mdpi.comnih.govresearchgate.net

Table 1: Effects of Guluronate Oligosaccharides on Pro-inflammatory Mediators in Macrophages

MediatorEffect of Enzymatically Derived GOSEffect of Oxidatively Degraded GOS (in LPS-activated cells)Key Signaling PathwayReference
Nitric Oxide (NO)Increased ProductionDecreased ProductionNF-κB, MAPK nih.govacs.orgnih.govnih.gov
Reactive Oxygen Species (ROS)Increased ProductionDecreased ProductionNF-κB, MAPK nih.govacs.orgnih.govnih.gov
Tumor Necrosis Factor-alpha (TNF-α)Increased SecretionDecreased SecretionNF-κB, MAPK nih.govnih.gov
Prostaglandin E2 (PGE2)Not specifiedDecreased ProductionMAPK mdpi.comnih.gov

The interaction of guluronate oligosaccharides with cell surface receptors is the initial step in triggering intracellular signaling. Studies have identified that GOS activates macrophages by binding to pattern recognition receptors, specifically Toll-like receptor 4 (TLR4) and, to some extent, TLR2. nih.govnih.gov Research demonstrates that GOS is directly recognized by TLR4 on the surface of RAW264.7 macrophages, which leads to the upregulation of TLR4 expression and subsequent endocytosis of the oligosaccharide via this receptor. nih.gov

The co-receptor Cluster of Differentiation 14 (CD14) is often involved in TLR4 signaling, particularly for recognizing LPS. In the context of the anti-inflammatory effects of oxidatively degraded GOS, it has been shown to decrease the binding of LPS to the macrophage surface and attenuate the LPS-induced expression of both TLR4 and CD14. mdpi.comnih.govresearchgate.net This suggests that while enzymatically derived GOS can act as a direct agonist for TLR4, oxidatively degraded GOS may interfere with the receptor complex, thereby inhibiting inflammatory responses initiated by other stimuli like LPS. nih.gov

The presence of an unsaturated terminal structure, typically created during enzymatic degradation of alginate, is considered essential for the potent activation of macrophages. mdpi.com In contrast, saturated alginate oligomers prepared by acid hydrolysis exhibit significantly lower activity. nih.gov

The degree of polymerization is also a critical determinant of immunological response. While this article focuses on an average DP of 3, studies examining a range of oligomer sizes have provided valuable insights. Research indicates that guluronate oligomers with a DP from 3 to 6 (trimer to hexamer) exhibit significant activity in enhancing the phagocytic capabilities of macrophages. nih.gov Some studies have found that the peak activity for inducing cytokine secretion or enhancing phagocytosis occurs with slightly larger oligomers, such as a pentamer (DP5) or an octamer (DP8). nih.govnih.gov This suggests that while DP3 is active, a specific molecular size or conformation may be optimal for receptor binding and subsequent cellular activation.

Table 2: Structure-Activity Relationship of Guluronate Oligosaccharides

Structural FeatureImpact on Immunological ActivityReference
Unsaturated Terminal StructureEssential for potent macrophage activation and TNF-α induction. mdpi.comnih.govnih.gov
Saturated Terminal StructureAssociated with very low or no macrophage-activating effects. mdpi.comnih.gov
Degree of Polymerization (DP)DP3-DP6 range shows significant activity in enhancing phagocytosis. Peak activity for cytokine induction may occur at higher DPs (e.g., DP5, DP8). nih.govnih.gov

Gut Microbiota Modulation and Prebiotic Effects of Guluronate Oligosaccharides

Beyond their direct immunomodulatory effects, guluronate oligosaccharides can influence host health through their interaction with the gut microbiota. As non-digestible carbohydrates, they can act as prebiotics, selectively promoting the growth and activity of beneficial gut microorganisms. vulcanchem.com

Guluronate oligosaccharides demonstrate prebiotic activity by serving as a substrate for fermentation by specific intestinal bacteria. nih.govvulcanchem.com This selective fermentation can alter the composition of the gut microbiota. researchgate.net For instance, in vitro studies have shown that alginate oligosaccharides can stimulate the growth of bacteria from the genus Bacteroides. mdpi.com Other studies have noted that GOS can promote the growth of beneficial Bifidobacterium species. nih.gov

A key outcome of this microbial fermentation is the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. researchgate.net These microbial metabolites are crucial for maintaining gut health and have systemic effects on the host. In vitro gut models have demonstrated that alginate oligosaccharides can increase the production of SCFAs, particularly in environments with low endogenous SCFA levels. mdpi.com The modulation of gut microbiota and the subsequent increase in SCFA production are key mechanisms through which guluronate oligosaccharides exert their beneficial effects on the host. researchgate.net

Impact on Microbial Community Composition and Functional Ecology of the Gut Microbiome

Guluronate oligosaccharides with an average degree of polymerization of 3 (DP3) demonstrate significant prebiotic activity, contributing to gut health by modulating the composition and activity of the gut microbiota. vulcanchem.com These oligosaccharides can be selectively utilized by certain beneficial bacteria, leading to shifts in the microbial community structure.

In vitro studies using human fecal fermentation have shown that specific oligosaccharides can influence the proliferation of beneficial microbes. For instance, breakdown products of certain oligosaccharides, particularly those with a degree of polymerization of 2 (DP2) and 3 (DP3), were found to promote the growth of Lactiplantibacillus plantarum WCFS1. nih.gov Oligosaccharides with a DP3 were also noted to predominantly support the proliferation of Bifidobacterium adolescentis DSMZ 20,083. nih.gov The fermentation of these oligosaccharides by gut bacteria leads to the production of short-chain fatty acids (SCFAs), such as lactate (B86563) and acetate, which have numerous health benefits, including immune modulation and anti-inflammatory effects. nih.gov

Alginate oligosaccharides (AOS), the broader category to which guluronate oligosaccharides belong, have been shown to effectively stimulate the growth of Bacteroides. mdpi.com In a donor-dependent manner, they can also increase the abundance of Bifidobacterium adolescentis while decreasing the populations of families such as Clostridiaceae and Enterobacteriaceae. mdpi.com The modulation of the gut microbiota by guluronate oligosaccharides can help restore gut balance, which is crucial for maintaining intestinal health. nih.govresearchgate.net

The structural complexity of oligosaccharides plays a role in their impact on microbial diversity. More complex polysaccharides tend to promote greater microbiota diversity compared to simpler polymers. gutmicrobiotaforhealth.com By fostering the growth of beneficial bacteria and increasing the production of functional metabolites like SCFAs, guluronate oligosaccharides contribute to a healthier gut microbial ecosystem. nih.govresearchgate.net

Cellular Mechanisms of Host-Microbe Interaction Mediated by Guluronate Oligosaccharides

Guluronate oligosaccharides (DP3) mediate beneficial host-microbe interactions primarily by enhancing the intestinal barrier function and modulating mucosal immune responses. vulcanchem.com One of the key cellular mechanisms is the stimulation of mucus production by goblet cells, which are specialized epithelial cells in the intestinal tract. nih.gov This increased mucus secretion enhances the protective layer of the intestinal mucosa, which can effectively trap harmful substances and prevent them from interacting with epithelial cells, thereby reducing the risk of inflammation and damage. nih.gov

Studies on prebiotic galacto-oligosaccharides (GOS) have demonstrated a direct effect on intestinal goblet cells. In a human adenocarcinoma-derived cell line (LS174T), which mimics goblet cell functions, GOS treatment led to a significant upregulation of genes responsible for goblet cell secretory products, including Mucin 2 (MUC2) and Trefoil Factor 3 (TFF3). researchgate.net This suggests that oligosaccharides can directly stimulate goblet cells to bolster the mucosal barrier. researchgate.net

Furthermore, the interaction of guluronate oligosaccharides with the gut microbiota leads to the production of SCFAs, which are crucial signaling molecules in host-microbe communication. nih.gov SCFAs can modulate immune responses and have anti-inflammatory properties. nih.gov Alginate-derived guluronate oligosaccharides have been shown to activate macrophages by binding to Toll-like receptors (TLR) 2 and 4, leading to cytokine production and enhanced antibacterial activity. semanticscholar.org This demonstrates a direct immunomodulatory role, contributing to the host's defense mechanisms. vulcanchem.comsemanticscholar.org By strengthening the intestinal barrier and modulating immune cell activity, guluronate oligosaccharides play a vital role in maintaining gut homeostasis. vulcanchem.comnih.gov

Antioxidant Activity at the Molecular and Cellular Level

Radical Scavenging Mechanisms of Guluronate Oligosaccharides

Guluronate oligosaccharides exhibit notable antioxidant properties, primarily through their ability to scavenge free radicals. nih.govnih.gov The radical scavenging mechanism of these oligosaccharides is largely attributed to their hydrogen-donating ability, which allows them to neutralize reactive oxygen species (ROS) and form more stable molecules. frontiersin.org

The molecular structure of guluronate oligosaccharides, particularly those produced by enzymatic depolymerization, plays a crucial role in their antioxidant capacity. The enzymatic process can result in the formation of a double bond between the C-4 and C-5 positions at the non-reducing end of the oligosaccharide chain, which has been shown to endow it with significant antioxidant activity. nih.gov

Studies have demonstrated that the antioxidant activity of alginate oligosaccharides is often inversely correlated with their molecular weight; lower molecular weight fractions tend to exhibit higher radical scavenging activity. mdpi.com For example, laminaran (B1674438) oligosaccharides with a degree of polymerization between 3 and 5 (DP3-5) showed higher ABTS radical scavenging activity compared to those with a DP2. frontiersin.org The scavenging abilities of these oligosaccharides are concentration-dependent. frontiersin.org Specifically, low molecular weight alginate oligosaccharides are effective scavengers of superoxide, hydroxyl, and hypochlorous acid free radicals. mdpi.com

Table 1: Radical Scavenging Activity of Different Oligosaccharides

Oligosaccharide Type Radical Scavenged Key Findings Reference
Laminaran Oligosaccharides (DP3-5) ABTS Radical Exhibited higher scavenging activity than DP2 fractions. frontiersin.org
Alginate Oligosaccharides (<1 kDa) Superoxide, Hydroxyl, Hypochlorous acid Showed better scavenging activity than higher molecular weight fractions. mdpi.com
Unsaturated Guluronate Oligosaccharide Superoxide Radical Contributed significantly to the overall antioxidant effect of a nanoemulsion system. nih.gov
Pectin (B1162225) Oligosaccharide (Irradiated) General (Antioxidant Index) Lower molecular weight fractions showed higher antioxidant activity. nih.gov

Modulation of Endogenous Antioxidant Systems

Beyond direct radical scavenging, guluronate oligosaccharides can exert their antioxidant effects by modulating the body's endogenous antioxidant defense systems. Alginate oligosaccharides have been shown to protect cells from oxidative stress by upregulating the expression of key antioxidant enzymes. mdpi.com

One of the critical pathways involved is the NF-E2-related factor 2 (Nrf2) pathway. mdpi.com Alginate oligosaccharides have been found to upregulate heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase, both of which are downstream targets of the Nrf2 pathway, providing a cytoprotective effect against oxidative damage. mdpi.com

Furthermore, pretreatment with alginate oligosaccharides has been shown to suppress oxidative stress by downregulating the expression of pro-oxidant enzymes like gp91-phox (also known as NADPH oxidase 2 or NOX2). mdpi.com This effect has been observed in models of acute cardiotoxicity and myocardial ischemia/reperfusion injury, where oligosaccharides helped to prevent excessive oxidative stress. mdpi.com By both enhancing the expression of protective antioxidant enzymes and suppressing the activity of ROS-generating enzymes, guluronate oligosaccharides help to maintain cellular redox balance.

Antiproliferative and Apoptotic Mechanisms in Preclinical Models

Inhibition of Cancer Cell Proliferation by Guluronate Oligosaccharides (e.g., osteosarcoma, leukemia cell lines)

Guluronate oligosaccharides have demonstrated potential as antiproliferative agents against certain cancer cell lines in preclinical studies. nih.gov Their anticancer effects are attributed to various mechanisms, including the direct inhibition of tumor cell growth and the induction of apoptosis (programmed cell death). nih.gov

In the context of osteosarcoma, the degree of polymerization of alginate oligosaccharides appears to be a critical factor for their antitumor activity. One study investigated the effects of alginate oligosaccharides with different degrees of polymerization (DP2, DP3, DP4, and DP5) on osteosarcoma cells. The findings revealed that the fraction with a DP of 5 (DP5) showed significant inhibitory effects on the growth of osteosarcoma cells in vitro, whereas fractions with DP2, DP3, or DP4 did not show the same level of activity. researchgate.netnih.gov This suggests a structure-dependent mechanism for the antiproliferative effects of these compounds on osteosarcoma. researchgate.net

Regarding leukemia, research has shown that certain novel oligosaccharides can suppress the proliferation of human leukemia cell lines, such as K562. nih.gov The addition of specific oligosaccharides to the culture of K562 cells resulted in a striking decrease in cell number after 72 hours. nih.gov Staining of the remaining cells indicated chromatin aggregation, a hallmark of apoptosis, suggesting that the oligosaccharides induced cell death. nih.gov Other studies have explored the apoptotic effects of various compounds on leukemia cell lines like HL-60 and Jurkat, showing that induction of apoptosis is a key therapeutic strategy. mdpi.comresearchgate.net While not always specific to guluronate DP3, these findings highlight the potential of oligosaccharides to trigger apoptotic pathways in leukemia cells. nih.govmdpi.com

The antitumor activity of alginate oligosaccharides can also be mediated through immunomodulation, where they enhance the host's defense mechanisms against cancer cells. nih.gov

Table 2: Antiproliferative Effects of Oligosaccharides on Cancer Cell Lines

Oligosaccharide Type Cancer Cell Line Effect Key Findings Reference
Alginate Oligosaccharide (DP5) Osteosarcoma Inhibition of cell growth DP5 was effective, while DP2, DP3, and DP4 were not. researchgate.netnih.gov
Galα1-6GlcNH₂ (MelNH₂) Human Leukemia (K562) Suppression of proliferation, Induction of cell death Induced chromatin aggregation, indicative of apoptosis. nih.gov
Hyaluronan Oligosaccharides Osteosarcoma (MG-63, LM-8) Inhibition of cell viability, Induction of apoptosis Octasaccharides were particularly effective. nih.gov
Pectin Oligosaccharide (Irradiated) Various Cancer Cell Lines Inhibition of cell growth Lower molecular weight fractions showed greater inhibition. nih.gov

Induction of Apoptosis in Target Cells

The direct role of guluronate oligosaccharides with a degree of polymerization of 3 (DP3) in the induction of apoptosis in target cells is not extensively detailed in current research. However, studies on closely related alginate oligosaccharides (AOS) provide context for potential mechanisms. Research on various oligosaccharides has demonstrated their capacity to trigger apoptosis and cell cycle arrest in cancer cells. For instance, oligosaccharides derived from apples have been shown to decrease the viability of human colon carcinoma HT29 cells by enhancing the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xl. nih.gov Similarly, small chains of hyaluronan oligosaccharides can induce apoptosis in many cancer cell types while leaving normal cells unaffected. researchgate.net

In the context of alginate-derived oligosaccharides, the antitumor activity appears to be dependent on the degree of polymerization. One study investigating the effects of AOS on osteosarcoma cells found that a fraction with a degree of polymerization of 5 (DP5) exhibited significant inhibitory effects on the growth of these cells in vitro, whereas fractions with DP2, DP3, and DP4 did not show the same function. researchgate.netnih.gov This suggests a high degree of specificity in the structure-activity relationship of these compounds regarding direct cytotoxicity and apoptosis induction.

Molecular Pathways Involved in Antitumor Activity

The antitumor effects of guluronate oligosaccharides and related alginate oligosaccharides (AOS) are often achieved through the modulation of the host's immune system rather than direct cytotoxicity. nih.gov Evidence suggests that guluronate oligomers can enhance defense mechanisms against cancer cells by stimulating immune cells to produce cytotoxic cytokines. nih.govnih.gov For example, both guluronate and mannuronate oligomers have been found to upregulate the synthesis of tumor necrosis factor-alpha (TNF-α) in human mononuclear cells, which plays a role in mediating the antitumor response against human leukemia cells. nih.gov

Further research into AOS has identified specific signaling pathways that are suppressed in cancer cells. In human prostate cancer cells, AOS has been demonstrated to attenuate proliferation, migration, and invasion through the suppression of the Hippo/YAP/c-Jun pathway. nih.gov While these findings are promising, it is important to note that much of the research points to a higher activity in oligosaccharides with a degree of polymerization greater than three. The antitumor functions observed in osteosarcoma cells were specific to AOS with DP5, which was associated with an improvement in the antioxidant and anti-inflammatory capacities of patients. researchgate.netnih.gov

Antibacterial and Antiviral Mechanisms

Direct Antimicrobial Activity against Pathogenic Strains (in vitro)

Guluronate-rich oligosaccharides have demonstrated direct antibacterial and anti-biofilm properties. mdpi.com An oligosaccharide derived from alginate, with a guluronic acid content greater than 85%, has been shown to inhibit the growth of gram-negative bacteria and synergistically enhance the activity of antibiotics against multi-drug resistant pathogens. mdpi.com Alginate oligosaccharides are known to possess antibacterial and anti-biofilm activities, making them promising candidates for applications in chemotherapy and as adjuncts to conventional antibiotics. nih.gov While these general activities are reported for guluronate-rich oligosaccharides, specific data detailing the direct antimicrobial efficacy of the DP3 fraction against particular pathogenic strains remains an area for further investigation.

Enhancement of Host Defense Mechanisms (e.g., macrophage antibacterial activity)

A significant mechanism by which guluronate oligosaccharides combat bacterial infections is through the potentiation of host immune responses, particularly the antibacterial activities of macrophages. researchgate.netnih.gov Unsaturated guluronate oligosaccharides (GOS), including fractions containing the trimer (DP3), have been shown to significantly enhance the phagocytosis of bacteria by macrophages. researchgate.netnih.gov

Studies have demonstrated that GOS, in contrast to the larger polyguluronate polymer, markedly increases the uptake of IgG-opsonized Escherichia coli and Staphylococcus aureus and inhibits the survival of these bacteria within macrophages. researchgate.netnih.gov This enhancement of macrophage function is linked to several key molecular activations. Specifically, guluronate oligosaccharides from trimer to hexamer (G3-G6) have been shown to increase bacterial phagocytosis. researchgate.netnih.gov

The molecular pathways underpinning this immune enhancement include:

Activation of NF-κB Pathway: GOS treatment activates the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of innate immunity. researchgate.netnih.govnih.gov

Induction of Pro-inflammatory Molecules: This activation leads to elevated expression of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), a potent antimicrobial agent. researchgate.netmdpi.comnih.gov

Cytokine and ROS Production: GOS also induces the secretion of TNF-α and stimulates the production of reactive oxygen species (ROS) in macrophages, both of which are critical for bacterial killing. researchgate.netmdpi.comnih.gov

These findings indicate that guluronate oligosaccharides, including the DP3 fraction, act as immunomodulators that enhance the innate ability of the host to clear bacterial infections. nih.gov

Table 1: Effects of Guluronate Oligosaccharides on Macrophage Antibacterial Activity

Molecular Target/Process Observed Effect Pathogen(s) Studied
Phagocytosis Markedly Increased E. coli, S. aureus
NF-κB Pathway Activated Not specific
iNOS Expression Elevated Not specific
Nitric Oxide (NO) Production Increased Not specific
TNF-α Secretion Induced Not specific
Reactive Oxygen Species (ROS) Production Stimulated Not specific

Emerging Biological Activities at the Molecular and Cellular Level

Neuroprotective Effects

The neuroprotective potential of oligosaccharides as a class of compounds is an emerging area of interest. nih.govresearchgate.net Non-digestible oligosaccharides are being explored for their ability to counter oxidative stress, a key factor in the progression of various neurodegenerative disorders. nih.govresearchgate.net Bioactive compounds from brown macroalgae, the source of alginate, have been linked to improved cognitive function and a reduced risk of neurodegenerative disorders due to their ability to scavenge free radicals and protect neuronal cells. mdpi.com

While there is growing evidence for the neuroprotective benefits of various oligosaccharides, such as fructo-oligosaccharides and chitosan-oligomers, specific research detailing the neuroprotective effects of guluronate oligosaccharides with a DP3 is currently limited. nih.govmdpi.com One study mentioned the enzymatic extraction of oligoguluronates from the brown algae Stypocaulon scoparium, noting that extracts from brown macroalgae show promising neuroprotective potential. mdpi.com However, direct experimental evidence linking the guluronate DP3 structure to specific neuroprotective mechanisms, such as protection against H₂O₂-induced oxidative stress or Aβ-induced neurotoxicity, has not yet been clearly established.

Modulation of Lipid Metabolism Pathways

Guluronate oligosaccharides, as a component of alginate oligosaccharides (AOS), have been observed to play a role in the modulation of lipid metabolism. Research indicates that AOS can influence lipid profiles and the expression of genes related to fat synthesis, primarily through interactions within the gut microbiome.

Studies have shown that treatment with alginate oligosaccharides can lead to an improvement in lipid metabolism, including a reduction in the levels of triglycerides and low-density lipoprotein cholesterol (LDL-C). nih.gov This effect is linked to the inhibition of the expression of genes responsible for lipogenesis, the metabolic process of creating fat. nih.gov

The primary mechanism appears to be the modulation of gut microbial communities. nih.gov Alginate oligosaccharides can act as a prebiotic, promoting the growth of beneficial bacteria. uliege.beresearchgate.net This fermentation process in the gut leads to an increased production of short-chain fatty acids (SCFAs), such as acetic, propionic, and butyric acid. nih.gov These SCFAs are known to play a significant role in regulating host metabolism. The modulation of the gut microbiota is also associated with a decrease in endotoxin (B1171834) levels. nih.gov By altering the gut environment and producing key metabolites, guluronate-containing oligosaccharides can indirectly influence systemic lipid metabolism. nih.govuliege.be For instance, in studies with mice on a high-cholesterol diet, administration of alginate oligosaccharides resulted in significantly reduced hepatic total cholesterol and triglyceride levels. e-jkfn.org

Influence on Plant Growth and Elicitor Responses (e.g., Glyceollin Induction)

Guluronate oligosaccharides, specifically those with a defined degree of polymerization such as DP3, are recognized for their significant influence on plant physiology, acting as potent biostimulants and elicitors of defense responses.

As plant growth promoters, these compounds can stimulate various developmental processes. Alginate oligosaccharides have been shown to enhance root development in several plant species. The mechanism often involves the modulation of auxin signaling pathways. Studies on rice (Oryza sativa L.) have demonstrated that AOS can induce the expression of auxin-related genes, leading to increased concentrations of the plant hormone indole-3-acetic acid (IAA) in the roots, which in turn promotes root growth.

In addition to their role in development, guluronate oligosaccharides are effective elicitors, triggering defense mechanisms in plants. A notable example is the induction of phytoalexins, which are antimicrobial compounds synthesized by plants in response to stress or infection. In soybeans, guluronate-containing oligosaccharides can induce the accumulation of glyceollins, a major family of phytoalexins with significant biological activities.

Research has demonstrated a clear structure-activity relationship, where the degree of polymerization and the ratio of guluronic acid to mannuronic acid (G/M ratio) influence the elicitor activity. A study investigating various alginate oligosaccharide fractions found that those with a higher G/M ratio and a larger molecular weight tended to have higher glyceollin-inducing activity. Specifically, oligosaccharide structures composed predominantly of guluronate residues were effective elicitors.

Table 2: Glyceollin-Inducing Activity of Different Alginate Oligosaccharide Structures in Soybean

Oligosaccharide Structure Degree of Polymerization (DP) G/M Ratio Glyceollin-Inducing Activity (mg/g dry weight)
△G 2 Pure G 1.2339
△MG 2 1:1 0.3472
△GMG 3 2:1 0.6494
△MGGG 4 3:1 1.0611

Data sourced from studies on soybean seed elicitation. The '△' indicates a 4,5-unsaturated hexuronic acid residue at the non-reducing terminus.


Theoretical Frameworks and Computational Modeling of Guluronate Oligosaccharides

Structure-Function Relationship Elucidation through Computational Chemistry

Computational chemistry offers powerful tools to unravel the intricate relationship between the three-dimensional structure of guluronate oligosaccharides and their functional properties. The biological activities of alginate oligosaccharides (AOS) are known to be closely linked to their structural characteristics, such as monomer composition and degree of polymerization. nih.govsciopen.comsciopen.comnih.gov

Guluronate residues are linked by α-1,4-glycosidic bonds, which results in a distinct helical/axial conformation. This is in contrast to mannuronate oligosaccharides, which feature β-1,4-glycosidic bonds leading to a more extended and flexible structure. nih.gov This conformational difference is a primary determinant of their differing biological activities. nih.gov Computational studies, such as molecular dynamics simulations, can model these structural nuances and predict their influence on function. For instance, the specific arrangement of guluronate residues creates a favorable geometry for binding divalent cations like calcium (Ca²⁺), a characteristic central to many of its biological roles. nih.gov

Research comparing guluronate-rich blocks (OligoG) and mannuronate-rich blocks (OligoM) has demonstrated that variations in monomer composition are critical determinants of biological activity. nih.gov Computational models can simulate the conformational ensembles of these molecules in aqueous solution, revealing that regular helical structures account for only a fraction of the possibilities, with glycosidic linkages showing significant flexibility over time. tandfonline.com These models help to explain experimental observations, such as the stronger interactions of OligoG with bacterial components compared to OligoM, thereby elucidating the structure-function relationship that underpins its antimicrobial and anti-biofilm properties. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations of Guluronate Oligosaccharide-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to investigate the interactions between guluronate oligosaccharides and biological macromolecules like proteins and lipids.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding events of guluronate oligosaccharides over time. nih.gov Explicit-solvent MD simulations of poly-α(1→4)-l-guluronate chains have shown that the binding of Ca²⁺ counter-ions is largely non-specific, involving the formation of a dense ion atmosphere around the chain rather than tight binding at specific coordination sites. tandfonline.com This finding is crucial for understanding how these oligosaccharides behave in physiological environments. tandfonline.com

Simulations have also been employed to compare the interactions of different types of alginate oligomers. For example, MD simulations revealed that guluronate-rich oligosaccharides (OligoG) exhibit stronger interactions with bacterial lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria, than mannuronate-rich oligosaccharides (OligoM). nih.govresearchgate.net This stronger interaction helps to explain the observed biological activity of OligoG in disrupting bacterial biofilms. nih.govresearchgate.net

Simulation TypeBiomolecule/IonKey FindingsReference
Explicit-Solvent Molecular DynamicsCa²⁺ ionsRevealed non-specific ion binding and the formation of a dense counter-ion atmosphere around the guluronate chain. tandfonline.com
Molecular DynamicsBacterial Lipopolysaccharide (LPS)Demonstrated that OligoG exhibits stronger interactions with LPS compared to OligoM. nih.govresearchgate.net
Molecular DynamicsPolyamide SurfaceShowed that pure G-oligomers have a longer pathway to fouling compared to M-containing oligomers due to weaker hydrophobic interactions. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies have been used to investigate how alginate oligosaccharides, including guluronate-containing structures, interact with protein targets. For instance, a docking study on alginate oligosaccharides (from DP2 to DP6) against bacterial collagenase suggested their potential as inhibitors. scientificeditorial.com

However, docking flexible molecules like oligosaccharides presents significant challenges due to their numerous rotatable bonds and anionic character. mdpi.comnih.gov Researchers have explored various protocols, including "rigid," "semi-rigid," and "flexible" docking, to better recapitulate the native binding poses of oligosaccharides. mdpi.comnih.gov Studies on similar glycosaminoglycans suggest that semi-rigid docking protocols may offer a better approach for predicting the binding of shorter oligosaccharide chains, which would be relevant for a DP3 molecule. mdpi.comnih.gov

Predictive Modeling of Oligosaccharide Bioactivity based on Structural Features

The insights gained from computational chemistry and simulation studies form the basis for predictive modeling of bioactivity. By correlating specific structural features with biological outcomes, it is possible to develop models that anticipate the functional effects of novel oligosaccharide structures.

The established principle is that the biological activity of alginate oligosaccharides is intrinsically linked to their structure. nih.govsciopen.com Computational methods provide quantitative descriptors that can be used in these predictive models. For example, the binding energy calculated from MD simulations or the docking score from molecular docking studies can serve as predictors of inhibitory potency or binding affinity.

The observation that OligoG's stronger computed interaction with bacterial LPS correlates with its superior quorum sensing inhibitory effects and potentiation of antibiotics provides a clear example of this link. nih.gov This suggests that computational parameters reflecting interaction strength can be used to predict the antimicrobial efficacy of different guluronate oligosaccharide structures. By systematically analyzing how features like chain length (e.g., DP3), monomer sequence, and conformational flexibility relate to calculated interaction energies with various biological targets, researchers can build predictive frameworks. These models can guide the rational design and directional preparation of guluronate oligosaccharides with optimized bioactivities for specific applications in medicine and biotechnology. nih.govsciopen.com

Structural FeatureComputational DescriptorPredicted BioactivityReference
Guluronate-rich composition (α-1,4 links)Conformational rigidity, specific helical structureStronger binding to specific protein pockets, enhanced ion chelation nih.gov
High negative charge densityCalculated electrostatic potential, interaction energy with cationsStronger interaction with positively charged residues on proteins or bacterial surfaces (e.g., LPS) nih.govresearchgate.net
Degree of Polymerization (e.g., DP3)Molecular size, number of binding epitopesOptimal fit for specific binding sites; sufficient length for bridging interactions without steric hindrance scientificeditorial.com

Future Directions and Research Perspectives for Guluronate Oligosaccharides

Development of Highly Specific Enzymatic Tools for Tailored Guluronate Oligosaccharide Production

The biological activity of guluronate oligosaccharides is closely linked to their structural characteristics, such as their degree of polymerization (DP). Consequently, a significant future direction is the development of advanced enzymatic tools capable of producing structurally defined GOS, including those with an average DP of 3. The current production of alginate oligosaccharides often relies on chemical or physical degradation methods, which can be harsh and non-specific. sciopen.com

The shift towards biological methods, specifically using enzymes like alginate lyases, offers a more controlled and environmentally friendly alternative. sciopen.com Future research will likely focus on:

Discovery and Engineering of Novel Alginate Lyases: Identifying or engineering enzymes with high specificity for guluronic acid residues and the ability to cleave alginate into oligosaccharides of a desired length. This would enable the large-scale production of GOS with a consistent DP.

Automated Synthesis Platforms: The principles of automated synthesis, already demonstrated for other oligosaccharides using modified peptide synthesizers and one-pot multienzyme (OPME) systems, could be adapted for GOS production. nih.govnih.gov Such platforms integrate enzymatic reactions and purification steps, allowing for the rapid and precise synthesis of tailored oligosaccharides for research purposes. nih.gov This represents a move from bench-scale degradation to controlled, automated synthesis. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Understanding (e.g., Proteomics in macrophage studies)

To fully harness the therapeutic potential of guluronate oligosaccharides, a deep understanding of their molecular mechanisms of action is essential. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to achieve this. researchgate.netfrontiersin.org These technologies provide a holistic view of cellular responses to GOS, moving beyond single-pathway analysis to a more comprehensive understanding of biological interactions. frontiersin.org

A prime example of this approach is the use of proteomics to study the effects of GOS on macrophages. nih.gov Macrophages are key cells in the innate immune system, and GOS has been shown to be an effective activator. nih.gov

Proteomic Analysis of Macrophage Activation: Research using comparative proteomic analysis on murine macrophage RAW264.7 cells treated with GOS has revealed that the oligosaccharide modulates multiple functional pathways. nih.govnih.gov Using techniques like two-dimensional electrophoresis (2-DE) and mass spectrometry, studies have identified significant changes in protein expression related to inflammation, antioxidant activity, and cytoskeletal processes. nih.gov

Table 1: Selected Proteins Differentially Expressed in Macrophages Treated with Guluronate Oligosaccharide (GOS)

Functional Category Upregulated/Downregulated Protein Examples Implied Cellular Response Reference
Inflammation & Immunity Annexin A1, S100A9 Modulation of inflammatory response nih.gov
Antioxidant Activity Peroxiredoxin-1, Thioredoxin Enhancement of cellular antioxidant defense nih.gov
Glycolysis Pyruvate kinase, Triosephosphate isomerase Alteration of cellular energy metabolism nih.gov
Cytoskeletal Processes Actin, Vimentin, Tropomyosin Changes in cell morphology and motility nih.gov

| NF-κB Signaling | IκBα (inhibitor of NF-κB) | Activation of the NF-κB signaling pathway | nih.gov |

This integration of omics provides a detailed map of the cellular machinery affected by GOS, revealing it as a modulator of both pro- and anti-inflammatory responses. nih.gov Future studies will likely expand this to include transcriptomics and metabolomics to build a complete picture of the GOS-induced immune response.

Advanced Biorefinery Concepts for Sustainable Guluronate Oligosaccharide Sourcing

Guluronate oligosaccharides are derived from alginate, a major polysaccharide extracted from marine brown algae. researchgate.net As demand for GOS for research and potential applications grows, sustainable sourcing becomes critical. Advanced biorefinery concepts offer a pathway to achieve this. A biorefinery approach treats the raw algal biomass as a feedstock for a wide range of valuable products, not just a single compound.

Future biorefineries for GOS sourcing would involve:

Integrated Processing: Developing processes that not only efficiently extract alginate but also utilize the remaining algal components, such as other polysaccharides (e.g., fucoidan), proteins, lipids, and pigments. This whole-biomass utilization model increases economic viability and reduces waste.

Green Extraction & Degradation: Employing environmentally friendly methods, such as enzyme-based degradation of alginate, to produce GOS. sciopen.com This minimizes the use of harsh chemicals and energy-intensive procedures often associated with traditional chemical processing.

Cultivation and Harvesting Optimization: Research into sustainable aquaculture of brown algae can ensure a stable and environmentally sound supply of raw material, mitigating the impact on natural seaweed beds.

By adopting these advanced biorefinery concepts, the production of guluronate oligosaccharides can become a more sustainable and integral part of the bio-based economy.

Exploration of Novel Biomedical and Biotechnological Applications in Research Contexts

Research into the biological activities of guluronate oligosaccharides has uncovered a wide array of potential applications that are currently being explored in biomedical and biotechnological research contexts. researchgate.netnabea.pub These oligosaccharides are noted for their low toxicity and biodegradability, making them attractive candidates for further investigation. researchgate.net The primary areas of ongoing research include their immunomodulatory, anti-inflammatory, and antimicrobial properties.

Immunomodulation: GOS has been identified as a potent activator of macrophages. Research shows it can enhance the phagocytosis of bacteria and stimulate the production of key immune mediators like tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and reactive oxygen species (ROS). nih.govnih.gov This suggests a potential role in enhancing the host's innate immune defense against pathogens. nih.gov

Anti-inflammatory Activity: Paradoxically, while GOS can stimulate an immune response, it has also been shown to possess anti-inflammatory properties under certain conditions. Studies have demonstrated that GOS can reduce the production of inflammatory mediators in lipopolysaccharide (LPS)-activated macrophages. nih.gov This dual function suggests its potential as a nuanced immunomodulator. The mechanism may involve inhibiting key inflammatory signaling pathways like NF-κB and MAP kinase. nih.govnih.gov

Antimicrobial and Anti-biofilm Effects: Some alginate-derived oligosaccharides have demonstrated direct antibacterial and anti-biofilm properties. nih.gov This opens up research into their use as potential alternatives or adjuncts to conventional antibiotics, particularly against drug-resistant bacteria.

Table 2: Summary of Researched Biomedical and Biotechnological Applications of Guluronate Oligosaccharides (GOS)

Research Application Area Key Research Findings Investigated Mechanism Reference(s)
Immunomodulation Enhances macrophage phagocytosis and bacterial clearance. Activation of NF-κB and MAP kinase pathways; induction of TNF-α and NO production. nih.gov, nih.gov, nih.gov
Anti-inflammatory Effects Attenuates the production of NO, PGE2, and pro-inflammatory cytokines in LPS-activated cells. Inhibition of LPS binding and subsequent blockage of TLR4, NF-κB, and MAP kinase activation. nih.gov, nih.gov
Anti-tumor Research Enhances defense mechanisms against certain cancer cells through immunomodulation. Upregulation of cytotoxic cytokines in human mononuclear cells. nih.gov

| Antibacterial Activity | Improves bacterial clearance in in vivo models of infection. | Enhancement of macrophage-mediated antibacterial activities. | nih.gov |

The exploration of these diverse biological activities in various research contexts continues to be a major driver for the field, promising new insights and potential future therapeutic strategies.

Q & A

Basic Research Questions

Q. What methods are recommended for the structural characterization of guluronate oligosaccharides (average DP3)?

  • Answer : Guluronate oligosaccharides (average DP3) require rigorous structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments, including gCOSY, TOCSY, and HSQC) is critical for confirming α(1-4) linkages and DP3-specific configurations . High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is recommended for purity and DP distribution analysis, as demonstrated in studies on alginate-derived oligosaccharides .

Q. What are the primary sources and synthesis pathways for guluronate oligosaccharides average DP3?

  • Answer : These oligosaccharides are typically derived from alginate hydrolysis. Controlled enzymatic or acid hydrolysis of α(1-4)-linked L-guluronate blocks in alginate polymers yields DP3-specific fragments. Commercial sources (e.g., Elicityl) standardize DP3 products via hydrolysis and subsequent purification using size-exclusion chromatography .

Advanced Research Questions

Q. How does the average DP3 influence bioactivity compared to higher-DP guluronate oligosaccharides (e.g., DP5, DP10)?

  • Answer : DP3 exhibits distinct bioactivity due to its smaller size and higher solubility. For example, DP3 guluronate oligosaccharides show preferential consumption by gut microbiota (62% utilization for DP3 vs. 35% for DP5 in bifidobacterial models) , which correlates with their efficacy in modulating hyperuricemia via uric acid transporter regulation . In contrast, higher-DP oligosaccharides (e.g., DP20) are linked to plant growth stimulation via hormonal pathways .

Q. What experimental design considerations are critical for in vivo studies on guluronate DP3’s metabolic effects?

  • Answer :

  • Dose Optimization : Studies on hyperuricemic mice used 50–100 mg/kg/day doses, showing dose-dependent reductions in serum urate levels .
  • Control Groups : Include DP3-free cohorts and higher-DP comparators (e.g., DP5, DP10) to isolate DP-specific effects.
  • Endpoint Selection : Measure hepatic xanthine oxidase activity, renal urate transporters (e.g., GLUT9, URAT1), and gut microbiota composition (via 16S rRNA sequencing) .

Q. How can contradictions in reported bioactivity data for guluronate DP3 be resolved?

  • Answer : Discrepancies often arise from variations in oligosaccharide purity, DP distribution, and model systems. For example:

  • Anti-inflammatory Activity : DP3 fractions show variable effects depending on glycosidic linkage patterns. β-glucooligosaccharides with DP3 exhibit anti-inflammatory activity, but similar effects in guluronate DP3 require validation .
  • Methodological Harmonization : Standardize DP verification (via HPAEC or MALDI-TOF) and use isogenic microbial strains in gut studies .

Q. What mechanisms explain guluronate DP3’s modulation of gut microbiota?

  • Answer : DP3 acts as a prebiotic by selectively stimulating Bifidobacterium and Lactobacillus species. Its α(1-4) linkages resist host digestion but are hydrolyzed by bacterial exo-enzymes, producing short-chain fatty acids (SCFAs) that lower colonic pH and inhibit pathogenic taxa . Metatranscriptomic analysis of fecal samples can identify DP3-specific microbial pathways .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing DP3 oligosaccharide bioactivity data?

  • Answer :

  • Multivariate Analysis : Use principal component analysis (PCA) to correlate DP3 intake with microbiota shifts .
  • Dose-Response Modeling : Fit nonlinear regression curves to uric acid reduction data (e.g., IC50 calculations for xanthine oxidase inhibition) .
  • Replication : Include ≥3 biological replicates to account for batch-to-batch variability in oligosaccharide synthesis .

Q. How can researchers validate the enzymatic pathways involved in guluronate DP3 biosynthesis?

  • Answer :

  • Enzyme Assays : Test glycosyltransferases (e.g., GT2 family) for α(1-4) linkage formation using UDP-guluronate donors .
  • Structural Confirmation : Apply the PMAA (partially methylated alditol acetate) method to detect 3-linked and 4-linked residues in enzymatically synthesized DP3 .

Tables for Key Findings

Bioactivity DP3-Specific Mechanism Reference
Hyperuricemia ameliorationInhibition of hepatic xanthine oxidase; URAT1 downregulation
Gut microbiota modulationSelective Bifidobacterium growth via SCFA production
Plant growth stimulationActivation of auxin signaling pathways in Hordeum vulgare
Analytical Method Application Reference
2D-NMR (gCOSY, HSQC)Linkage confirmation and anomeric configuration
HPAEC-PADQuantification of DP distribution and purity
PMAA analysisStructural validation of enzymatic synthesis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.